molecular formula C19H15ClN4O3S2 B280450 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No. B280450
M. Wt: 446.9 g/mol
InChI Key: ICDXZSWVVOXLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a potent inhibitor of a specific enzyme, which makes it an attractive candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves the inhibition of a specific enzyme, which is involved in the regulation of various biological processes. The enzyme is a key regulator of cell growth, proliferation, and survival. Inhibition of this enzyme leads to the suppression of these processes, which can be beneficial in the treatment of diseases such as cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide have been extensively studied. The compound has been shown to inhibit the activity of the target enzyme in vitro and in vivo. This leads to the suppression of cell growth, proliferation, and survival. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments include its potency and specificity as an inhibitor of the target enzyme. This makes it a valuable tool for studying the role of the enzyme in various biological processes. The limitations of using this compound include its potential toxicity and the need for careful handling due to its chemical properties.

Future Directions

There are several future directions for the research on 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the potential of the compound as a drug candidate in preclinical and clinical trials. Additionally, the compound can be studied for its potential as a diagnostic tool for various diseases. Further research can also be conducted to study the mechanism of action of the compound in more detail and to identify other potential targets for the compound. Finally, the compound can be studied for its potential as a tool for studying the role of the target enzyme in various biological processes.

Synthesis Methods

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves a series of chemical reactions. The starting materials for the synthesis are 4-chloro-1H-pyrazole and 6-(methylsulfonyl)-1,3-benzothiazol-2-amine. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then reacted with benzoyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

The scientific research application of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is primarily focused on its potential as a drug candidate. The compound has been shown to be a potent inhibitor of a specific enzyme, which is involved in the regulation of various biological processes. This makes it an attractive candidate for the treatment of diseases such as cancer, inflammation, and autoimmune disorders. The compound has also been studied for its potential as a diagnostic tool for various diseases.

properties

Molecular Formula

C19H15ClN4O3S2

Molecular Weight

446.9 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C19H15ClN4O3S2/c1-29(26,27)15-5-6-16-17(8-15)28-19(22-16)23-18(25)13-4-2-3-12(7-13)10-24-11-14(20)9-21-24/h2-9,11H,10H2,1H3,(H,22,23,25)

InChI Key

ICDXZSWVVOXLRX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)CN4C=C(C=N4)Cl

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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